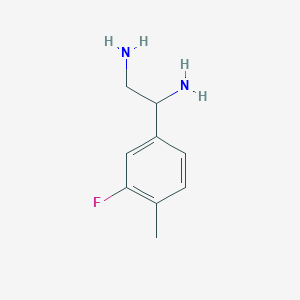
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methylbenzene, undergoes nitration to form 3-fluoro-4-methylnitrobenzene. This intermediate is then reduced to 3-fluoro-4-methylaniline.
Alkylation: The aniline derivative is subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethane-1,2-diamine group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential in creating novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-(3-Fluorophenyl)ethane-1,2-diamine
- 1-(4-Methylphenyl)ethane-1,2-diamine
- 1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine
Uniqueness: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.
Biological Activity
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various molecular targets. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13FN2
- Molecular Weight : 168.21 g/mol
- CAS Number : 1035818-97-3
The compound features a fluorine atom and a methyl group attached to a phenyl ring, linked to an ethane-1,2-diamine moiety. The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and related fields .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, acting as either an inhibitor or an activator depending on the target enzyme's nature. This interaction can modulate metabolic pathways and neurotransmission processes .
- Receptor Modulation : It interacts with various receptors, potentially acting as an agonist or antagonist. This property is crucial for its therapeutic applications in treating conditions like pain and inflammation .
Neurotransmission and Enzymatic Inhibition
Research indicates that this compound may inhibit certain enzymes involved in neurotransmission. This inhibition can lead to altered signaling pathways that affect pain perception and inflammatory responses. For example, studies have shown that compounds with similar structures can modulate dopamine receptor activity, which is critical in pain management and neuropsychiatric disorders .
Case Studies and Experimental Findings
Several studies have focused on the biological effects of this compound:
- Dopamine Receptor Activity : A study demonstrated that derivatives of similar compounds could selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity suggests potential applications in treating conditions like schizophrenia and Parkinson's disease .
- Inhibition Studies : In vitro experiments have shown that related compounds exhibit significant inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. These findings highlight the potential of this compound in cancer therapy .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
AZWZWUKMKCZLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















